Ethyl 4-nonylisoxazole-3-carboxylate
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Overview
Description
Ethyl 4-nonylisoxazole-3-carboxylate is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of 267.36 g/mol . It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including ethyl 4-nonylisoxazole-3-carboxylate, typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of eco-friendly synthetic strategies to minimize environmental impact. These methods may include the use of green solvents, recyclable catalysts, and energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nonylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxides.
Reduction: Reduction of the compound to its corresponding alcohols or amines.
Substitution: Replacement of functional groups within the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) . Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted isoxazole derivatives .
Scientific Research Applications
Ethyl 4-nonylisoxazole-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-nonylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 4-nonylisoxazole-3-carboxylate can be compared with other similar isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound with a similar isoxazole core structure.
Ibotenic Acid: A neurotoxic compound with a similar isoxazole core structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications .
Properties
Molecular Formula |
C15H25NO3 |
---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
ethyl 4-nonyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-3-5-6-7-8-9-10-11-13-12-19-16-14(13)15(17)18-4-2/h12H,3-11H2,1-2H3 |
InChI Key |
MMHZUEURAYJHPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CON=C1C(=O)OCC |
Origin of Product |
United States |
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